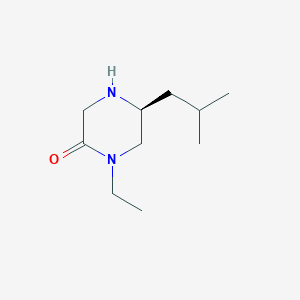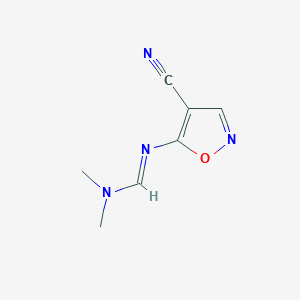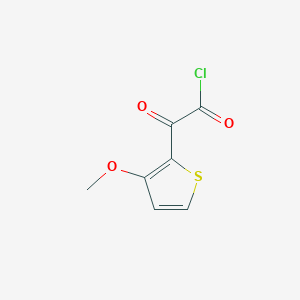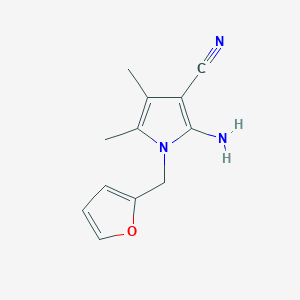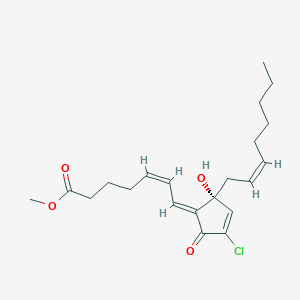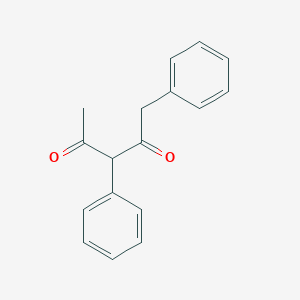
1,3-Diphenyl-2,4-pentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-2,4-pentanedione (DPD) is a yellow crystalline powder with a chemical formula of C17H14O2. It is commonly used as a chelating agent and is known for its ability to form complexes with various metals. DPD is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
1,3-Diphenyl-2,4-pentanedione forms complexes with metal ions through the formation of a chelate ring. The chelate ring is formed when the 1,3-Diphenyl-2,4-pentanedione molecule binds to the metal ion through two or more coordination sites. The formation of the chelate ring stabilizes the metal ion and prevents it from reacting with other species.
Biochemische Und Physiologische Effekte
1,3-Diphenyl-2,4-pentanedione has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. 1,3-Diphenyl-2,4-pentanedione has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, 1,3-Diphenyl-2,4-pentanedione has been shown to have neuroprotective properties and can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Diphenyl-2,4-pentanedione is a versatile chelating agent that can form complexes with various metal ions. It is commonly used in analytical chemistry to determine the concentration of metal ions in a sample. However, 1,3-Diphenyl-2,4-pentanedione has some limitations in lab experiments. It can only form complexes with metal ions that have a certain coordination number and geometry. Additionally, 1,3-Diphenyl-2,4-pentanedione can form complexes with other species, such as amino acids, which can interfere with the analysis of metal ions.
Zukünftige Richtungen
There are many future directions for the use of 1,3-Diphenyl-2,4-pentanedione in scientific research. One potential application is in the development of metal-based drugs for the treatment of various diseases. 1,3-Diphenyl-2,4-pentanedione can be used to synthesize metal complexes that have specific biological activity. Additionally, 1,3-Diphenyl-2,4-pentanedione can be used in the development of new materials, such as metal-organic frameworks, which have potential applications in gas storage and separation, catalysis, and drug delivery.
Conclusion:
1,3-Diphenyl-2,4-pentanedione is a versatile chelating agent that has many applications in scientific research. It is commonly used in analytical chemistry to determine the concentration of metal ions in a sample and can be used in the synthesis of metal complexes for various applications. 1,3-Diphenyl-2,4-pentanedione has various biochemical and physiological effects and has potential applications in the development of metal-based drugs and new materials.
Synthesemethoden
1,3-Diphenyl-2,4-pentanedione can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, Friedel-Crafts reaction, and the Mannich reaction. The Claisen-Schmidt condensation reaction involves the condensation of benzaldehyde and acetone in the presence of a base catalyst. The Friedel-Crafts reaction involves the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst. The Mannich reaction involves the reaction of formaldehyde, dimethylamine, and acetone in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-2,4-pentanedione is widely used in scientific research due to its ability to form complexes with various metals. It is commonly used as a chelating agent in analytical chemistry to determine the concentration of metal ions in a sample. 1,3-Diphenyl-2,4-pentanedione has also been used in the synthesis of metal complexes for various applications, including catalysis, drug design, and material science.
Eigenschaften
CAS-Nummer |
19588-08-0 |
|---|---|
Produktname |
1,3-Diphenyl-2,4-pentanedione |
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1,3-diphenylpentane-2,4-dione |
InChI |
InChI=1S/C17H16O2/c1-13(18)17(15-10-6-3-7-11-15)16(19)12-14-8-4-2-5-9-14/h2-11,17H,12H2,1H3 |
InChI-Schlüssel |
ZRPKYWOSTUYAPU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |
Synonyme |
1,3-Diphenyl-2,4-pentanedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



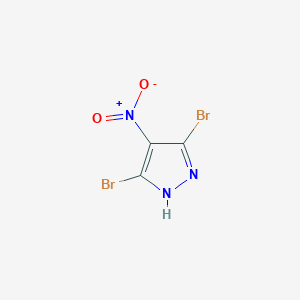
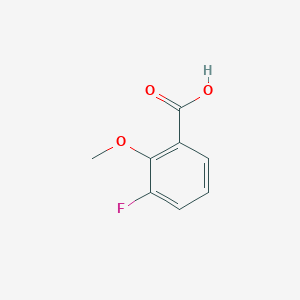
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
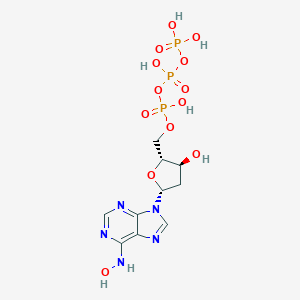
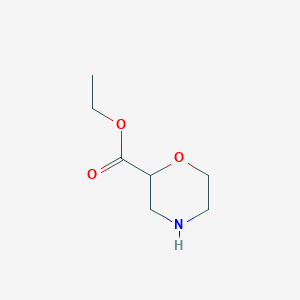
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
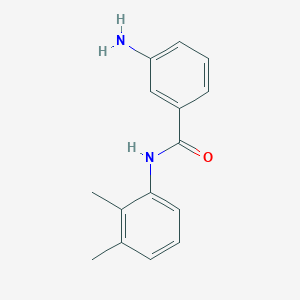
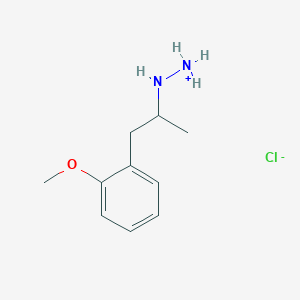
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
